Product packaging for IG-105(Cat. No.:CAS No. 905978-63-4)

IG-105

Cat. No.: B1683851
CAS No.: 905978-63-4
M. Wt: 397.4 g/mol
InChI Key: JTPDYODKXJLRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IG-105, with the chemical name N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel carbazole sulfonamide that functions as a potent tubulin ligand . Preclinical studies demonstrate its robust anticancer activity against a wide spectrum of human tumor cells in both in vitro and in vivo models . Research indicates that this compound is rapidly absorbed upon oral administration in animal studies, though its absorption can show saturation kinetics at higher doses . This compound is presented for research applications only, specifically for investigating its mechanism of action, efficacy in disease models, and potential therapeutic applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O4S B1683851 IG-105 CAS No. 905978-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905978-63-4

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide

InChI

InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3

InChI Key

JTPDYODKXJLRLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IG 105
IG-105
IG105 cpd
N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide

Origin of Product

United States

Synthetic Methodologies and Chemical Optimization Studies of Ig 105

Development of Synthetic Routes for N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide

A reported synthetic route for N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide involves the reaction of 3-amino-2,6-dimethoxypyridine (B1269125) with 9-methylcarbazole-3-sulfonyl chloride. nih.gov This reaction is typically carried out in a solvent like dimethylformamide at room temperature. nih.gov Triethylamine is added as a base, and the mixture is stirred for a period to complete the reaction. nih.gov The product is then isolated by adding ice water, filtering the precipitate, washing with water, and drying. nih.gov Recrystallization with anhydrous ethanol (B145695) can be used for further purification, yielding the compound as a colorless crystalline solid. nih.gov

Analog Synthesis and Structural Diversification Strategies

Structural diversification of the carbazole (B46965) sulfonamide scaffold has been a key strategy in medicinal chemistry to explore the impact of different substituents and modifications on biological activity. Researchers have synthesized various carbazole-based conjugates and derivatives by introducing different functional groups and structural motifs onto the carbazole core. samipubco.comresearchgate.netontosight.ainih.gov

Strategies for analog synthesis include modifications at various positions of the carbazole ring, such as C-3, C-6, and N-9. nih.gov Additionally, the sulfonamide moiety and the attached aromatic or heteroaromatic rings are amenable to structural variations. sci-hub.seresearchgate.net This involves coupling the carbazole sulfonyl chloride with different amines or modifying the substituents on the sulfonamide nitrogen or the attached aryl/heteroaryl group. sci-hub.seresearchgate.netekb.eg Molecular hybridization, which combines the carbazole core with other pharmacologically active moieties, is another approach used to generate novel compounds with potentially improved biological profiles. nih.gov

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications to the carbazole sulfonamide scaffold influence their biological activity. samipubco.comijrpc.comresearchgate.netontosight.ainih.govsci-hub.sescholarsresearchlibrary.com These studies aim to identify key structural features responsible for desired effects and guide the rational design of more potent and selective derivatives. nih.govscholarsresearchlibrary.com

Impact of Core Structure Modifications on Biological Efficacy

Modifications to the carbazole core structure can significantly impact the biological efficacy of its derivatives. The planar tricyclic framework of carbazole is known to interact with biological targets, including DNA, through intercalation or electrostatic interactions. researchgate.net Changes to this core, such as the introduction of substituents or alterations to the ring system, can affect these interactions and, consequently, the compound's activity. samipubco.comsci-hub.se For instance, the position of substitutions on the carbazole nucleus has been shown to influence biological activity. samipubco.com

Influence of Substituent Groups on Compound Activity

The nature and position of substituent groups on the carbazole sulfonamide structure play a critical role in determining compound activity. ontosight.aisci-hub.se Studies have shown that different substituents can have varying effects on properties like lipophilicity, solubility, and interactions with biological targets. ontosight.ai For example, the presence of nitrogen-containing hetero-aromatic structures on the carbazole nucleus has been found to significantly influence bioactivity. samipubco.com Halide substituents (F, Cl, Br, I) can also impact activity, with their electron-withdrawing nature potentially affecting the electron density of the carbazole system. samipubco.com The position of halide substitutions can also be important, with some studies indicating that substitutions at C-3 and C-6 positions of the carbazole core may lead to better antibacterial activity compared to C-2 and C-7 substitutions. samipubco.com

In carbazole sulfonamide derivatives, the substituents on the sulfonamide nitrogen and the attached aromatic rings have been explored. sci-hub.seresearchgate.net For example, in some sulfonamide series, the nature of substituents on the phenyl group attached to the sulfonamide moiety has been shown to influence inhibitory activity against targets like aromatase. sci-hub.se

Rational Design Principles for Derivative Synthesis

Rational design principles for synthesizing carbazole sulfonamide derivatives are guided by SAR studies and the understanding of how structural features relate to biological activity and target interactions. nih.govscholarsresearchlibrary.com This involves designing molecules with specific modifications aimed at improving potency, selectivity, solubility, or other desired properties. researchgate.netresearchgate.net

For carbazole sulfonamides acting as tubulin ligands, rational design may focus on optimizing interactions with the colchicine (B1669291) binding site on tubulin. nih.govunibas.itresearchgate.netnih.gov Modeling studies of IG-105, for instance, suggest that the dimethoxypyridine and carbazole moieties bind to a hydrophobic pocket within tubulin, while the sulfonamide group and the carbazole nitrogen atom form hydrogen bond interactions. nih.gov Rational design can involve modifying these regions to enhance binding affinity or alter the mode of interaction. nih.gov

Furthermore, rational design can incorporate strategies to improve physicochemical properties, such as aqueous solubility, which is important for drug development. researchgate.netresearchgate.netnih.govnih.gov This might involve introducing polar groups or designing prodrugs. researchgate.net

Methodological Advancements in Carbazole Sulfonamide Synthesis

Advancements in synthetic methodologies have facilitated the efficient synthesis of carbazole sulfonamides and their diverse analogs. scholarsresearchlibrary.com These advancements aim to develop more practical, efficient, and versatile routes for constructing the carbazole core and introducing the sulfonamide functionality and various substituents.

While the general approach often involves the reaction of a carbazole sulfonyl chloride with an amine, methodological advancements may focus on improving yields, reducing reaction times, utilizing milder conditions, or developing new coupling strategies. nih.govekb.eg For example, the preparation of the sulfonyl chloride intermediate itself is a key step, and different methods can be employed to introduce this functional group onto the carbazole ring. beilstein-journals.org

Beyond the core carbazole sulfonamide structure, advancements also extend to the synthesis of various substituents and their incorporation into the target molecules. samipubco.comresearchgate.netnih.govsci-hub.se This includes the development of efficient methods for synthesizing substituted aromatic amines or other moieties that are coupled with the carbazole sulfonyl chloride. nih.govekb.eg

The field of carbazole synthesis in general has seen various methodological developments, including methods based on nitrene insertion, Fischer indolization, Pummerer cyclization, Diels-Alder reactions, and dehydrogenative cyclization of diarylamines. mdpi.com While these methods may not be directly applied to the sulfonamide synthesis in all cases, they contribute to the broader synthetic toolbox available for generating carbazole scaffolds for diversification.

This compound, also known as N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide, is a synthetic carbazole sulfonamide derivative that has been investigated for its potential anticancer properties. Research has focused on its molecular pharmacology and cellular biology, particularly its effects on cancer cell proliferation, the microtubule network, and its activity against drug-resistant cell lines. researchgate.netresearchgate.net

Molecular Pharmacology and Cellular Biology of Ig 105

Research into Resistance Mechanisms and Overcoming Challenges

Compound Names and PubChem CIDs:

Preclinical Efficacy Evaluation in Model Systems

In Vitro Efficacy Studies

In vitro studies using cancer cell lines are a primary step in assessing a compound's direct effects on cancer cells. These models allow for controlled experiments to determine the potency and spectrum of activity.

Assessment in Diverse Human Solid Tumor Cell Models (e.g., breast, liver, prostate, lung, skin, colon, pancreas)

IG-105 has demonstrated potent anticancer activity in a variety of human tumor cells in vitro researchgate.netresearchgate.net. Studies have shown its inhibitory effects on the growth of human cancer cell lines researchgate.net.

Specific findings from the search results regarding this compound's in vitro activity in solid tumor cell models include:

this compound shows potent anticancer activity in a variety of human tumor cells in vitro researchgate.netresearchgate.net.

Other studies on different compounds have utilized a wide range of solid tumor cell lines for in vitro efficacy testing, including those from breast, liver, prostate, lung, skin, colon, and pancreas cancers wikipedia.orgbioivt.comjcancer.orgmdpi.comaacrjournals.orgbiospace.commdpi.com. These studies highlight the relevance of these cell models for evaluating potential anticancer agents. For example, fenofibrate (B1672516) has shown antitumor effects in breast, liver, prostate, pancreas, and lung cancer cell lines jcancer.org. Kaempferol has exhibited inhibitory effects on liver cancer cell lines and promoted cytotoxicity in ovarian, lung, skin, pancreas, prostate, and colon cancer cell lines mdpi.com. Antibody-drug conjugates have been tested for IGF-1R expression on cell lines from various solid tumors, including breast, lung, pancreas, and colon aacrjournals.org.

In Vivo Preclinical Model Studies

In vivo studies using animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating a compound's efficacy in a more complex biological setting that mimics the tumor microenvironment and systemic effects nih.govresearchgate.netplos.org.

Tumor Growth Inhibition Studies in Xenograft Models (e.g., nude mice with hepatoma, breast cancer)

This compound has shown promising results in tumor growth inhibition studies using xenograft models researchgate.netresearchgate.net.

In a nude mouse xenograft model, this compound monotherapy resulted in significant inhibition of tumor growth researchgate.netresearchgate.net.

Specifically, this compound monotherapy achieved 81% inhibition of tumor growth in Bel-7402 hepatoma xenografts in nude mice at a dose of 100 mg/kg researchgate.netresearchgate.net.

Anticancer efficacy of this compound has also been evaluated against MCF-7 breast cancer xenograft tumors in nude mice researchgate.net.

Data on tumor growth inhibition in xenograft models for this compound:

Model TypeCancer TypeDose (mg/kg)Tumor Growth Inhibition (%)Reference
Nude mouse xenograftBel-7402 hepatoma10081 researchgate.netresearchgate.net
Nude mouse xenograftMCF-7 breast cancer100 or 200Data evaluated researchgate.net

Other studies using xenograft models for evaluating anticancer agents include those using human colon carcinoma cell lines like HCT116 and prostate cancer cell lines like PC3 and DU145 plos.orgplos.org.

Monotherapy Efficacy Assessment in Relevant Animal Models

The efficacy of this compound as a monotherapy has been assessed in relevant animal models researchgate.netresearchgate.netnih.gov. As mentioned above, this compound monotherapy demonstrated significant tumor growth inhibition in hepatoma xenograft models researchgate.netresearchgate.net. Monotherapy efficacy in animal models is a standard part of preclinical evaluation for potential therapeutic agents nih.gov.

Combination Therapeutic Strategies in Preclinical Settings

Preclinical studies also investigate the potential of combining the compound with other therapeutic agents to enhance efficacy or overcome resistance nih.govwikipedia.orgaacrjournals.org. While the provided search results mention preclinical combination therapy strategies in general cancer research nih.govwikipedia.orgaacrjournals.orgmdpi.comoup.commdpi.compnas.org, specific data on this compound being evaluated in combination therapeutic strategies in preclinical settings were not found within the provided snippets. However, the concept of combination therapy is a significant area of preclinical cancer research, aiming to improve outcomes aacrjournals.orgmdpi.com.

Pharmacokinetic and Preclinical Pharmacodynamic Research of Ig 105

Method Development for Quantitative Determination in Biological Matrices

Reliable and sensitive analytical methods are fundamental for quantifying drug concentrations in biological samples, which is a cornerstone of pharmacokinetic studies. For IG-105, a specific method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed and validated for its determination in rat plasma. nih.govresearchgate.netcancer.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

A rapid and convenient LC-MS/MS method was developed for the pharmacokinetic study of this compound in rats. nih.govresearchgate.net This method employed chromatographic separation on a C18 column using an isocratic mobile phase composed of acetonitrile, water, and acetic acid in a ratio of 56:44:0.2 (v/v/v). nih.govresearchgate.net Detection was performed in selected reaction monitoring (SRM) mode. nih.govresearchgate.net The ion transitions monitored were m/z 398→154 for this compound and m/z 317→286 for combretastatin (B1194345) A4, which was used as the internal standard. nih.govresearchgate.net

The developed LC-MS/MS assay for this compound in rat plasma demonstrated good linearity over a concentration range of 2 to 512 ng/mL. nih.govresearchgate.net Validation results indicated acceptable precision and accuracy. Intra- and inter-day precisions were within 8.2%, and accuracies ranged from -6.0% to 3.7%. nih.govresearchgate.net Extraction recoveries were reported to be higher than 90%, with negligible matrix effects. nih.govresearchgate.net Stability studies confirmed that quality control samples remained stable under different storage conditions. nih.govresearchgate.net This validated method was successfully applied to preclinical pharmacokinetic studies of this compound in rats following single oral doses. nih.govresearchgate.net

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., rats, mice)

Preclinical pharmacokinetic profiling in animal models, such as rats and mice, is essential to understand the ADME (absorption, distribution, metabolism, and excretion) properties of a compound. ntu.ac.ukmdpi.com Studies in rats have been conducted to characterize the pharmacokinetic behavior of this compound. nih.govresearchgate.netcancer.govmdpi.comresearchgate.net

Absorption and Distribution Studies

Following single oral administration in rats at doses ranging from 100 to 1000 mg/kg, this compound demonstrated rapid absorption into the blood circulation. nih.govresearchgate.net However, the absorption appeared to be saturated to a certain extent. nih.govresearchgate.net Once absorbed, this compound was distributed within the body. nih.govresearchgate.netmdpi.com Specific details regarding tissue distribution or plasma protein binding from the provided snippets are limited, but the general process of distribution from the blood circulation is noted. nih.govresearchgate.netmdpi.com

Elimination Pathways and Clearance Mechanisms

This compound is gradually eliminated from the blood circulation in rats. nih.govresearchgate.net The specific elimination pathways and detailed clearance mechanisms (e.g., hepatic metabolism, renal excretion) are not explicitly detailed in the provided information, beyond the general statement of gradual elimination. nih.govresearchgate.netmdpi.com

In Vitro Metabolism and Drug-Drug Interaction Potential

In vitro studies are conducted to investigate how a compound is metabolized and to assess its potential for interacting with other drugs. mdpi.commdpi.commdpi.com Research into the in vitro metabolism and drug-drug interaction potential of this compound has been conducted. researchgate.netrhhz.net

Studies using pooled human liver microsomes (HLMs) and recombinant cytochrome P450 (rP450s) isoforms were performed to identify the enzymes involved in this compound metabolism. researchgate.netrhhz.net The results indicated that this compound can be metabolized by several rP450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. rhhz.net The major contributing enzymes to this compound metabolism were identified as CYP1A2, CYP2B6, CYP2C19, and CYP3A. rhhz.net

Three metabolites (M1-M3) of this compound were identified using liquid chromatography-orbitrap-mass spectrometry (LC-Orbitrap-MS), with demethylation being the primary phase I metabolic reaction. rhhz.net

The inhibitory effect of this compound on major CYP enzymes was also evaluated. rhhz.net this compound showed moderate inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A enzyme activities. rhhz.net The half maximal inhibitory concentration (IC50) values were reported as 6.42 μmol·L-1 for CYP1A2, 23.64 μmol·L-1 for CYP2C9, 0.39 μmol·L-1 for CYP2C19, 1.4 μmol·L-1 for CYP2D6, and 3.14 μmol·L-1 for CYP3A. rhhz.net

Given that the biotransformation of this compound involves multiple enzymatic pathways, it is considered less likely to be significantly affected by the inhibition of a single CYP enzyme by a co-administered drug. rhhz.net However, due to the moderate to strong inhibition of CYP1A2, CYP2D6, CYP3A, and CYP2C19 by this compound, caution is advised when it is co-administered with other drugs primarily metabolized by these enzymes. rhhz.net

Preclinical Pharmacodynamic Endpoints and Biomarker Development

Pharmacodynamic (PD) studies aim to understand the biological effects of a drug and identify measurable indicators (biomarkers) of its activity. cancer.govmdpi.comnih.govnih.gov this compound has shown potent anticancer activity in various human tumor cells in vitro and in vivo. nih.govresearchgate.netresearchgate.netrhhz.net

As a novel tubulin ligand and antimicrotubule agent, the pharmacodynamic effects of this compound are related to its interaction with tubulin, which is crucial for cell division. nih.govrhhz.net Preclinical studies demonstrating tumor growth inhibition activity in rats after oral administration of this compound at different doses (100, 250, or 1000 mg/kg) indicate a relevant pharmacodynamic endpoint: reduction in tumor size or growth rate. nih.govresearchgate.net

While the provided information confirms the observation of anticancer activity in preclinical models nih.govresearchgate.netresearchgate.netrhhz.net, specific details on the development or utilization of distinct pharmacodynamic biomarkers for this compound, such as molecular indicators of tubulin binding or downstream cellular effects, are not extensively described in the available snippets. Pharmacodynamic biomarkers are generally used to demonstrate target modulation and can include cellular or molecular changes. cancer.govnih.govnih.gov Their development and validation are important for linking drug exposure to biological response and informing dose selection in clinical trials. cancer.govmdpi.comnih.gov

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
Combretastatin A4643971

Interactive Data Table: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterValue
Linearity Range2-512 ng/mL
Intra-day Precision≤ 8.2%
Inter-day Precision≤ 8.2%
Accuracy Range-6.0% to 3.7%
Extraction Recovery> 90%
Matrix EffectsNegligible

Interactive Data Table: In Vitro CYP Inhibition by this compound (IC50 values)

CYP IsoformIC50 (μmol·L-1)
CYP1A26.42
CYP2C923.64
CYP2C190.39
CYP2D61.4
CYP3A3.14

Computational and Structural Biology Approaches in Ig 105 Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking studies have been instrumental in predicting and characterizing the binding mode of IG-105 to tubulin. These computational methods simulate the interaction between a small molecule (ligand) and a protein (receptor) to determine the most probable binding pose and estimate the binding affinity.

Characterization of Binding Interactions with Tubulin

Molecular modeling studies indicate that this compound binds to the colchicine (B1669291) site on tubulin. wikipedia.org This binding site is located at the interface between the alpha and beta tubulin heterodimer. wikipedia.orgguidetopharmacology.org The binding model of this compound at the α,β-tubulin interface shows an overlap with the binding site of DMA-colchicine in the tubulin crystal structure (PDB ID 1SA0). wikipedia.orgguidetopharmacology.org Experimental evidence from tubulin competition-binding assays, specifically the scintillation proximity assay test in a cell-free system, supports these computer docking results. wikipedia.org this compound was found to competitively inhibit the binding of [3H]colchicine to the colchicine pocket on tubulin, demonstrating a similar binding site. wikipedia.org

Identification of Key Residues and Interaction Motifs

The interaction of this compound within the tubulin binding site involves interactions with hydrophobic pockets. wikipedia.org Potential hydrogen bonds have also been indicated in the binding model. wikipedia.org The carbazole (B46965) group of this compound is involved in interactions within the colchicine pocket. wikipedia.org While specific key residues directly interacting with this compound are not explicitly detailed in the provided search results, the overlap with the DMA-colchicine binding site suggests involvement of residues known to interact with colchicine and its analogs in this region of tubulin.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular dynamics (MD) simulations are computational techniques that explore the time-dependent behavior of molecular systems, providing insights into the dynamic nature of biomolecules and their interactions with ligands. guidetopharmacology.orgwikipedia.org In the context of tubulin research, MD simulations are used to study tubulin-ligand complexes, analyze effects on tubulin structure upon ligand binding, and monitor time-dependent processes. guidetopharmacology.orgresearchgate.netwikipedia.org This can include examining the flexibility and conformation of tubulin interfaces and understanding how ligand binding influences these dynamics. wikipedia.org While MD simulations are a valuable tool in studying tubulin-targeting agents, specific details or findings of molecular dynamics simulations conducted specifically on this compound bound to tubulin were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. guidetopharmacology.orgwikidata.orgnih.gov This method is valuable for predicting the activity of new compounds and guiding the design of molecules with improved properties. guidetopharmacology.orgnih.gov In tubulin research, QSAR modeling has been applied to identify structural patterns that correlate with the activity of tubulin inhibitors. guidetopharmacology.org It can be employed in virtual screening campaigns to discover novel compounds targeting tubulin. guidetopharmacology.org QSAR models can be built using various statistical methods and molecular descriptors. nih.govnih.gov However, specific details regarding the development or application of a QSAR model specifically for this compound or a series of its analogs were not found in the provided search results.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Therapeutic Applications Beyond Current Focus

While current preclinical research primarily focuses on the anticancer properties of IG-105, particularly its activity against hepatoma and breast cancer cells, its mechanism as a tubulin inhibitor suggests potential applications in other diseases where microtubule dynamics play a crucial role. unibas.itresearchgate.net Tubulin and microtubule function are essential in various cellular processes beyond cell division, including cell motility, intracellular transport, and signaling. Exploring the effects of this compound in preclinical models of other proliferative disorders or conditions involving aberrant cell structure and function could uncover novel therapeutic avenues. However, the existing literature predominantly supports its investigation within the oncology domain. Future studies could explore its efficacy against a broader spectrum of cancer types, including those known to be resistant to existing tubulin-targeting agents, given that this compound is reported not to be a P-glycoprotein substrate, a common mechanism of multidrug resistance. researchgate.net

Integration with Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organ-on-a-Chip)

Preclinical evaluation of this compound has included in vivo studies using nude mice xenograft models, demonstrating tumor growth inhibition. researchgate.net To enhance the translatability of preclinical findings to human outcomes, future research should integrate more advanced model systems. Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts, could provide more predictive insights into this compound's efficacy in specific cancer subtypes. aacrjournals.orgaacrjournals.org Furthermore, the use of organ-on-a-chip and other microphysiological systems offers the potential to model human organ-level responses and interactions in a controlled in vitro environment. nih.govmdpi.comgoogle.combmj.comahajournals.org These systems could be valuable for evaluating the efficacy and potential tissue-specific effects of this compound, potentially reducing the reliance on traditional animal models and providing more human-relevant data.

Research on Formulation Strategies for Optimized Preclinical Delivery

Preclinical pharmacokinetic studies of this compound in rats have been conducted using an LC-MS/MS method following oral administration, indicating the use of oral formulations in these studies. researchgate.netresearchgate.net The development and validation of a quantitative determination method for this compound in plasma were deemed imperative to support these pharmacokinetic investigations. researchgate.net While oral administration has been explored, further research into optimized preclinical formulation strategies is crucial to potentially improve its solubility, stability, and bioavailability, and to explore alternative routes of administration that might be more suitable for specific therapeutic applications. nih.gov Research into different excipients and delivery systems could enhance the preclinical profile of this compound.

Uncovering Additional Molecular Pathways and Off-Target Engagements

The primary known molecular mechanism of this compound involves inhibiting microtubule assembly by binding to the colchicine (B1669291) pocket on tubulin, leading to cell cycle arrest at the M phase and inducing apoptosis. unibas.itresearchgate.net Studies have indicated that its cytotoxic effects are associated with a collapse of mitochondrial membrane potential, accumulation of reactive oxygen species, and alterations in the expression of cell cycle and apoptosis-related proteins such as Cyclin B1, Cdc25c, Cdc2, P21, Bax, PARP, and Caspase3, while showing minimal toxicity to normal human cells. unibas.itaacrjournals.org Furthermore, its ability to avoid multidrug resistance by not being a P-glycoprotein substrate is a significant advantage. researchgate.net Future preclinical research should aim to comprehensively map any additional molecular pathways influenced by this compound and investigate potential off-target engagements that could contribute to its effects or lead to unintended biological consequences. Advanced molecular profiling techniques can help elucidate the full spectrum of its interactions within the cellular environment.

Development of Preclinical Biomarkers for Efficacy Monitoring

Current preclinical efficacy monitoring for this compound has included assessing tumor growth inhibition in animal models. researchgate.net Based on its known mechanism of action, the development and validation of more specific preclinical biomarkers for efficacy monitoring would be beneficial. Cellular and molecular markers related to microtubule disruption, M phase cell cycle arrest, and apoptosis induction could serve as early indicators of response to this compound treatment in preclinical models. unibas.itresearchgate.net For instance, assessing markers like phosphorylated histone H3 (indicating mitosis), levels of cell cycle regulators, or apoptotic markers (e.g., cleaved Caspase-3, PARP cleavage) in treated tissues or cells could provide more detailed insights into the pharmacodynamic effects of this compound. aacrjournals.org The identification of such biomarkers can help optimize dosing regimens and predict therapeutic outcomes in further preclinical studies. aacrjournals.org

Preclinical Efficacy Data Highlights

Preclinical studies have provided initial data on the efficacy of this compound.

Study TypeModel SystemKey FindingReference
Microtubule Assembly InhibitionCell-free systemIC50 of 3 µmol/L researchgate.net
Tumor Growth InhibitionBel-7402 hepatoma in nude mice81% inhibition at 100 mg/kg (monotherapy) researchgate.net

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.